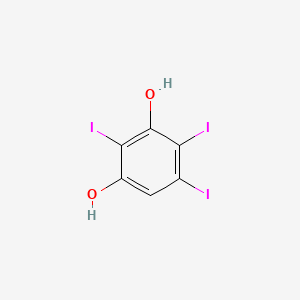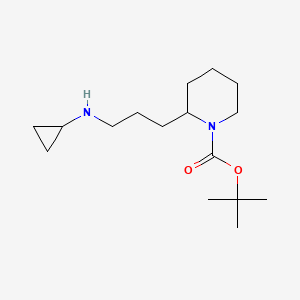
4-Hydroxy-3-methyl-4-propyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of hydrazine hydrate with a β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring .
Industrial Production Methods: Industrial production of this compound can be achieved through optimized reaction conditions, including the use of catalysts and controlled temperatures. The process may involve continuous flow reactors to enhance yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis, have also been explored to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and functionalized pyrazole compounds .
Applications De Recherche Scientifique
4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and inflammation.
Industry: It is used in the production of dyes, pigments, and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Known for its anti-inflammatory properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as an analgesic and antipyretic agent.
4-Hydroxy-2-quinolones: Known for their antimicrobial activities.
Uniqueness: 4-Hydroxy-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its propyl and hydroxy substituents provide distinct properties compared to other pyrazolone derivatives .
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-hydroxy-3-methyl-4-propyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-4-7(11)5(2)8-9-6(7)10/h11H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
KSKFLZQTHZKLAV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(=NNC1=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)




![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)


![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)



![5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)
